3-Amino-2-hydroxy-5-iodobenzoic acid

Catalog No.
S1943927
CAS No.
M.F
C7H6INO3
M. Wt
279.03 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-hydroxy-5-iodobenzoic acid

Product Name

3-Amino-2-hydroxy-5-iodobenzoic acid

IUPAC Name

3-amino-2-hydroxy-5-iodobenzoic acid

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

InChI

InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

HSOKBWDCXUIHSD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)I

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)I

3-Amino-2-hydroxy-5-iodobenzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoic acid framework. Its molecular formula is C7H6INO3C_7H_6INO_3 and it has a molecular weight of approximately 279.03 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to the functional groups that enhance its reactivity and biological activity .

The chemical behavior of 3-amino-2-hydroxy-5-iodobenzoic acid can be explored through several types of reactions:

  • Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the aromatic ring.
  • Oxidation and Reduction: The compound can undergo oxidation to form derivatives such as 3-iodo-2-hydroxybenzoic acid, while reduction can yield simpler derivatives like 3-amino-2-hydroxybenzoic acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various chemical applications.

Research indicates that 3-amino-2-hydroxy-5-iodobenzoic acid exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows promise in inhibiting the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Pharmaceutical Intermediates: Its unique structure allows it to serve as a precursor in the synthesis of more complex pharmaceutical compounds.

The synthesis of 3-amino-2-hydroxy-5-iodobenzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with 2-amino-3-hydroxybenzoic acid.
  • Iodination Reaction: The introduction of iodine is commonly achieved through iodination techniques, such as the Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by iodine using potassium iodide in the presence of a copper catalyst.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

3-Amino-2-hydroxy-5-iodobenzoic acid has several notable applications:

  • Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme interactions and receptor binding due to its functional groups that facilitate such interactions.
  • Material Science: Investigated for use in polarizing films and other electronic components due to its unique chemical properties.

Studies on the interactions of 3-amino-2-hydroxy-5-iodobenzoic acid reveal that:

  • The iodine substituent can engage in halogen bonding, enhancing binding affinity with various biological targets.
  • The amino and hydroxy groups are capable of forming hydrogen bonds, which can stabilize interactions with proteins and nucleic acids. This property is critical for its potential use in drug design and development .

Several compounds share structural similarities with 3-amino-2-hydroxy-5-iodobenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Amino-3-hydroxybenzoic acidC7H7NO3Lacks iodine; primarily used as a biochemical reagent.
3-Hydroxy-4-iodobenzoic acidC7H5I O3Different position of hydroxy group; used in dye synthesis.
4-Amino-2-hydroxybenzoic acidC7H7NO3Amino group at a different position; used in pharmaceuticals.
5-Iodo-salicylic acidC7H5I O3Similar halogen substitution; used in organic synthesis.

Each of these compounds exhibits distinct properties due to variations in functional groups or substitution patterns, making them suitable for different applications within chemistry and biology.

XLogP3

1.6

Dates

Last modified: 07-22-2023

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